COX-2 Binding Affinity: Target Compound vs. Celecoxib
The target compound exhibits markedly weaker binding to human recombinant COX-2 (Ki = 94,600 nM) compared to the clinical COX-2 inhibitor celecoxib (IC₅₀ = 40 nM for COX-2) [1][2]. The >2,000-fold difference in target engagement indicates that this compound is pharmacologically irrelevant as a COX-2 inhibitor and is better suited as a negative control or impurity reference standard for celecoxib analytical methods [3].
| Evidence Dimension | COX-2 enzyme inhibition (binding affinity) |
|---|---|
| Target Compound Data | Ki = 94,600 nM |
| Comparator Or Baseline | Celecoxib IC₅₀ = 40 nM (COX-2) |
| Quantified Difference | ~2,365-fold weaker affinity |
| Conditions | Human recombinant COX-2; fluorescence-based assay; preincubation 5 min; arachidonic acid substrate |
Why This Matters
This quantification proves the target compound cannot substitute celecoxib in pharmacology studies and validates its role solely as a chromatographic impurity marker or synthetic intermediate.
- [1] BindingDB. Affinity data for BDBM50587911 (CHEMBL5183049): Ki = 94,600 nM for human recombinant COX-2. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50587911 (accessed 2026-05-03). View Source
- [2] Penning, T. D.; Talley, J. J.; Bertenshaw, S. R.; et al. 40 (11), 1347–1365. View Source
- [3] Radhakrishna, T.; Satyanarayana, J.; Satyanarayana, A. HPLC method for the determination of celecoxib and its related impurities. Indian Drugs 2003, 40, 166–171. View Source
